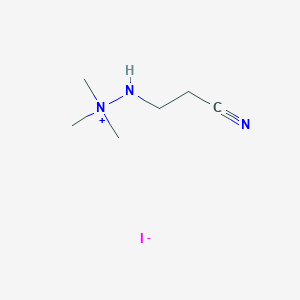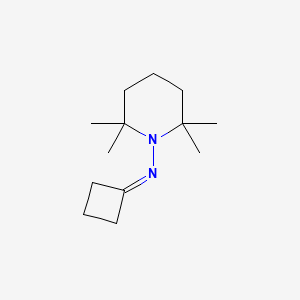
Hydrazinium, 2-(2-cyanoethyl)-1,1,1-trimethyl-, iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydrazinium, 2-(2-cyanoethyl)-1,1,1-trimethyl-, iodide is a chemical compound with the molecular formula C7H16IN3 It is a derivative of hydrazine, featuring a cyanoethyl group and three methyl groups attached to the nitrogen atom, with iodide as the counterion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinium, 2-(2-cyanoethyl)-1,1,1-trimethyl-, iodide typically involves the reaction of hydrazine with 2-cyanoethyl iodide under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified through recrystallization or column chromatography to obtain a high-purity product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction parameters to ensure high yield and purity. The final product is typically obtained through crystallization and drying processes, followed by quality control checks to meet industry standards.
化学反应分析
Types of Reactions
Hydrazinium, 2-(2-cyanoethyl)-1,1,1-trimethyl-, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced under specific conditions to yield hydrazine derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used in aqueous or organic solvents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Substitution: Nucleophiles like sodium azide or potassium cyanide are used in polar solvents, often under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles or amides, while reduction can produce hydrazine derivatives. Substitution reactions result in various substituted hydrazinium compounds .
科学研究应用
Hydrazinium, 2-(2-cyanoethyl)-1,1,1-trimethyl-, iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazine derivatives and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
作用机制
The mechanism of action of Hydrazinium, 2-(2-cyanoethyl)-1,1,1-trimethyl-, iodide involves its interaction with molecular targets and pathways within cells. The cyanoethyl group can participate in nucleophilic addition reactions, while the hydrazinium moiety can form coordination complexes with metal ions. These interactions can affect various biochemical pathways, leading to changes in cellular function and activity .
相似化合物的比较
Similar Compounds
2-Cyanoethylhydrazine: A related compound with similar chemical properties but lacking the trimethyl groups.
Hydrazinium iodide: Another hydrazine derivative with iodide as the counterion but without the cyanoethyl group.
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .
属性
CAS 编号 |
59513-96-1 |
|---|---|
分子式 |
C6H14IN3 |
分子量 |
255.10 g/mol |
IUPAC 名称 |
(2-cyanoethylamino)-trimethylazanium;iodide |
InChI |
InChI=1S/C6H14N3.HI/c1-9(2,3)8-6-4-5-7;/h8H,4,6H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
KDKRJCXDZNUNHR-UHFFFAOYSA-M |
规范 SMILES |
C[N+](C)(C)NCCC#N.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,5-Pyrrolidinedione, 1-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14600636.png)
![1-Methylbicyclo[2.2.1]hept-5-ene-2,3-dione](/img/structure/B14600639.png)



![(1R)-1,7,7-Trimethyl-2-(methylsulfanyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14600685.png)
![1-Nitro-3-[(prop-2-en-1-yl)selanyl]benzene](/img/structure/B14600687.png)




![(E)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(phenyl)phosphane](/img/structure/B14600713.png)


